3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Description
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAZFMXZXWRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695666 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-71-1 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
Ferulic acid is renowned for its strong antioxidant activity. It scavenges free radicals and protects cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that ferulic acid significantly reduced oxidative damage in neuronal cells, suggesting its potential as a neuroprotective agent .
Anti-inflammatory Effects
Research indicates that ferulic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a clinical trial involving patients with chronic inflammatory conditions, supplementation with ferulic acid resulted in decreased levels of inflammatory markers .
Antimicrobial Activity
Ferulic acid has shown antimicrobial effects against a range of pathogens. A study reported its efficacy against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative in food products .
Cosmetic Applications
Skin Protection
Due to its antioxidant properties, ferulic acid is commonly used in skincare products. It helps protect the skin from UV radiation and environmental pollutants. A formulation containing ferulic acid was shown to enhance the stability of vitamins C and E, improving their effectiveness in protecting skin cells from oxidative damage .
Anti-aging Benefits
Ferulic acid's ability to promote collagen synthesis makes it a popular ingredient in anti-aging creams. Clinical studies have demonstrated improvements in skin elasticity and reduction in fine lines after topical application of ferulic acid-containing products .
Food Preservation
Natural Preservative
Ferulic acid is utilized as a natural preservative due to its antimicrobial and antioxidant properties. It extends the shelf life of food products by preventing spoilage and maintaining quality. Research has shown that adding ferulic acid to meat products significantly reduces microbial growth without affecting taste .
Agricultural Applications
Plant Growth Promotion
In agriculture, ferulic acid has been studied for its role in promoting plant growth and resistance to stressors such as drought and salinity. Field trials demonstrated that applying ferulic acid to crops enhanced growth rates and yield under adverse conditions .
Pesticidal Properties
Ferulic acid exhibits potential as a natural pesticide. Studies indicate that it can deter pests while being environmentally friendly compared to synthetic pesticides .
Comprehensive Data Table
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can damage cells and tissues. The molecular targets and pathways involved include various signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several phenolic acids and derivatives, differing in substituent groups and side-chain modifications:
Key Structural and Functional Differences
- Ester Derivatives: NCX 2057 and methyl ferulate demonstrate how esterification modifies solubility and pharmacological activity. NCX 2057 acts as a nitric oxide (NO) donor, combining anti-inflammatory and vasodilatory effects .
- Phenyl vs. Methyl : The phenyl-substituted analogue (C₁₆H₁₄O₄) has higher molecular weight and lipophilicity, which may affect membrane permeability and bioavailability .
Target Compound
- Antioxidant Activity : The 4-hydroxy-3-methoxyphenyl moiety is critical for radical scavenging, as seen in ferulic acid .
- Anti-inflammatory Effects : Methyl substitution might modulate COX-2 inhibition, similar to ferulic acid derivatives .
Ferulic Acid
- Antioxidant: Stabilizes free radicals via resonance in the phenolic ring .
- Anti-diabetic : Modulates glucose metabolism and insulin sensitivity .
- Neuroprotective : Reduces oxidative stress in neuronal cells .
NCX 2057
- Dual Action: Combines NO donation (vasodilation) with H1-antagonism (anti-allergic) in guinea pig models .
Methyl Ferulate
- Enhanced Stability : Esterification improves lipid solubility, making it suitable for topical formulations .
Biological Activity
3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid, also known as HMPA , is a compound that has garnered significant attention in recent years due to its diverse biological activities. This article reviews the biological activity of HMPA, focusing on its antimicrobial and anticancer properties, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of HMPA is , with a molecular weight of 194.18 g/mol. The compound features a phenolic structure with hydroxy and methoxy substituents, which are crucial for its biological interactions.
Antimicrobial Properties
HMPA has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies indicate the following:
- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 64 µg/mL against Gram-positive bacteria.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer properties of HMPA, revealing several mechanisms through which it exerts its effects:
- Induction of Apoptosis : HMPA triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
- Inhibition of Metastasis : The compound reduces the metastatic potential of cancer cells by inhibiting their migration and invasion capabilities.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed significant antibacterial activity against Gram-positive bacteria, with MIC values indicating its potential application in developing new antimicrobial agents.
- Study on Anticancer Potential : In another study focused on breast cancer cell lines, treatment with HMPA resulted in a dose-dependent decrease in cell viability, with an IC50 value around 25 µM, highlighting its potency as an anticancer agent.
Pharmacokinetics
Recent studies have examined the pharmacokinetic profiles of HMPA. For example:
- An oral administration study in Sprague-Dawley rats (10 mg/kg) showed rapid metabolism and wide tissue distribution.
- Maximum concentrations of HMPA and its conjugates were detected within 15 minutes post-administration, indicating efficient absorption and bioavailability.
| Parameter | Result |
|---|---|
| Absorption Ratio | ≥1.2% |
| Maximum Concentration | 2.6 ± 0.4 nmol/mL |
| Tissue Distribution | Kidneys > Liver > Heart |
Comparative Analysis
To better understand the unique properties of HMPA, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(4-Methoxyphenyl)-2-Methylprop-2-Enoate | Lacks hydroxy group | Lower antimicrobial activity |
| Ethyl 3-(3-Fluoro-4-Hydroxyphenyl)-2-Methylprop-2-Enoate | Hydroxy instead of methoxy | Altered reactivity; different effects |
| Ethyl 3-(3-Chloro-4-Methoxyphenyl)-2-Methylprop-2-Enoate | Chloro group substitution | Varied activity profiles |
Preparation Methods
Esterification and Knoevenagel Condensation Route
The most widely reported synthetic route to 3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid involves the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) or its derivatives with methacrylic acid or its esters, followed by hydrolysis if necessary.
Step 1: Formation of Intermediate Ester or Aldehyde Derivative
4-Hydroxy-3-methoxybenzaldehyde is reacted with methacrylic acid or methyl methacrylate in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to form an ester intermediate.
Step 2: Knoevenagel Condensation
The aldehyde group of vanillin or its derivatives undergoes Knoevenagel condensation with methacrylic acid or its esters under basic or acidic catalysis to form the α,β-unsaturated acid structure characteristic of the propenoic acid moiety.
Step 3: Purification
The crude product is purified by recrystallization or chromatographic techniques to obtain the desired compound with high purity.
This method is favored for its straightforwardness and relatively mild conditions. Industrial scale synthesis optimizes solvent choice, temperature (typically 50-100°C), and catalyst concentration to maximize yield and minimize side reactions such as polymerization of methacrylic acid derivatives.
Direct Synthesis via Acid-Catalyzed Esterification
An alternative approach involves the direct esterification of 4-hydroxy-3-methoxybenzoic acid with methacrylic acid in the presence of strong acid catalysts.
-
- Catalyst: Concentrated sulfuric acid or other strong acids
- Temperature: Controlled heating (60-120°C)
- Solvent: Often performed in inert solvents such as toluene or under solvent-free conditions with azeotropic removal of water to drive the reaction forward.
-
The carboxylic acid group of 4-hydroxy-3-methoxybenzoic acid reacts with the hydroxyl group of methacrylic acid forming an ester linkage, followed by dehydration to form the α,β-unsaturated acid structure.
-
This method can provide better control over the substitution pattern and reduce the number of steps, but requires careful control to avoid polymerization of methacrylic acid.
Alternative Synthetic Routes
While less common, other synthetic approaches include:
Perkin Reaction: Condensation of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride and sodium acetate to yield cinnamic acid derivatives, which can be further modified to introduce the methyl group at the 2-position.
Heck Coupling: Palladium-catalyzed coupling of 4-hydroxy-3-methoxyphenyl halides with methacrylic acid derivatives to construct the propenoic acid side chain. This method is more complex and used primarily in research contexts.
Research Findings and Optimization
Several patents and research articles have explored the optimization of these synthetic routes to improve yield, purity, and scalability.
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Catalyst Type | Sulfuric acid, p-toluenesulfonic acid | Influences reaction rate and selectivity |
| Temperature | 50–120°C | Higher temperature increases rate but risks side reactions |
| Solvent | Toluene, 2-butanone, solvent-free | Solvent choice affects reaction kinetics and product isolation |
| Reaction Time | 3–12 hours | Longer times improve conversion but may degrade product |
| Purification Method | Recrystallization, chromatography | Essential for removing polymeric byproducts |
Optimization studies indicate that maintaining moderate temperatures (~80°C) with azeotropic removal of water during esterification maximizes yields up to 85-90% with high purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification + Knoevenagel | 4-Hydroxy-3-methoxybenzaldehyde + methacrylic acid/ester | Acid/base catalyst; 50-100°C | 75-90 | Common lab and industrial method |
| Direct Acid-Catalyzed Esterification | 4-Hydroxy-3-methoxybenzoic acid + methacrylic acid | Strong acid catalyst; 60-120°C | 70-85 | Requires careful control to avoid polymerization |
| Perkin Reaction (less common) | 4-Hydroxy-3-methoxybenzaldehyde + acetic anhydride + sodium acetate | Heating under reflux | Variable | Used for related cinnamic acid derivatives |
| Heck Coupling (research) | 4-Hydroxy-3-methoxyphenyl halide + methacrylic acid derivative | Pd catalyst, base, organic solvent | Variable | Complex, less common for this compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid?
- Methodological Answer : Synthesis typically involves modifying the core structure of ferulic acid (a closely related compound) through alkylation or esterification. For example:
- Methylation : Introducing a methyl group at the 2-position of the propenoic acid chain via nucleophilic substitution or catalytic methylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions .
- Salt Formation : Reacting the parent acid with amines (e.g., aniline) in methanol under mild stirring, as demonstrated in analogous ferulic acid derivatives .
- Key Considerations : Purity of intermediates should be verified via thin-layer chromatography (TLC) or HPLC.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular conformation and hydrogen-bonding networks. Use SHELX software for refinement, ensuring accurate bond distance/angle measurements (e.g., C=O bond: ~1.30 Å, C-O bond: ~1.35 Å) .
- Spectroscopy :
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
- IR : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHO, theoretical 208.0736 g/mol) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Methodological Answer :
- Derivatization :
- Esterification : Replace the carboxylic acid group with ester moieties to improve cell permeability (e.g., methyl or phenethyl esters) .
- Amidation : Introduce amide bonds to mimic peptide structures, enhancing receptor binding .
- Functional Group Addition : Add electron-withdrawing groups (e.g., nitro, cyano) to the aromatic ring to modulate antioxidant activity .
- Case Study : Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate demonstrated improved anti-inflammatory activity by inhibiting NF-κB signaling .
Q. What challenges arise in crystallographic analysis, and how are they addressed?
- Methodological Answer :
- Crystal Growth : Slow evaporation from methanol/water mixtures yields suitable single crystals. Poor crystallization may require seeding or solvent screening .
- Data Collection : High-resolution synchrotron radiation is preferred for small or weakly diffracting crystals.
- Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions (riding model) .
- Example : In the anilinium salt derivative, O–H⋯O and N–H⋯O hydrogen bonds stabilized the crystal lattice, with bond angles deviating <2° from ideal geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
